5-Propylfuran-2-carbaldehyde

Descripción general

Descripción

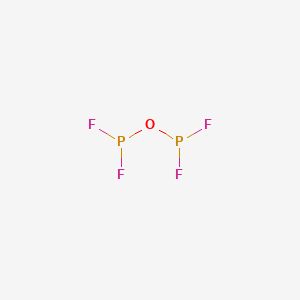

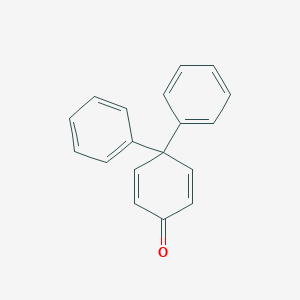

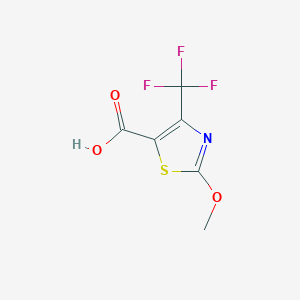

"5-Propylfuran-2-carbaldehyde" belongs to the class of organic compounds known as furan carbaldehydes, which are characterized by a furan ring bearing an aldehyde group. These compounds are of interest due to their potential as intermediates in the synthesis of more complex molecules for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of furan carbaldehydes, including "this compound", typically involves strategies like aldol condensation reactions. For example, the synthesis of poly(2,5-furan-diylvinylene) through an aldol condensation reaction of 5-methylfuran-2-carbaldehyde demonstrates the feasibility of such approaches for generating conductive polymeric materials (Kossmehl, Bischoff, & Betz, 1994). Furthermore, intramolecular reactions facilitated by Pd(II) salts have been employed for the synthesis of 5-oxazolecarbaldehydes from propargylamides, illustrating the versatility of furan carbaldehydes in organic synthesis (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008).

Molecular Structure Analysis

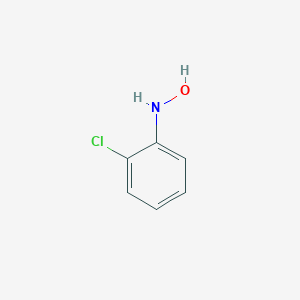

The molecular structure of furan carbaldehydes is characterized by the furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and the aldehyde group attached to the ring. This structure is foundational to the compound's reactivity and properties. While specific studies on "this compound" are limited, analogous compounds have been extensively studied, providing insights into their molecular behavior and potential applications.

Chemical Reactions and Properties

Furan carbaldehydes participate in a variety of chemical reactions, including polymerization, oxidation, and catalytic conversion processes. For instance, the polymerization of 5-methylfuran-2-carbaldehyde into electrically conductive materials showcases the potential of furan carbaldehydes in materials science (Kossmehl et al., 1994). Additionally, heterogeneously catalyzed reactions of carbohydrates for the production of furfural highlight the importance of furan carbaldehydes in green chemistry and biorefining processes (Karinen, Vilonen, & Niemelä, 2011).

Aplicaciones Científicas De Investigación

Catalytic Conversion in Biorefining : Furfurals like 5-Propylfuran-2-carbaldehyde are crucial intermediates in the chemical industry. Heterogeneously catalyzed processes are beneficial for the production of furfural and its derivatives, which is produced in the dehydration of xylose. The catalytic conversion approaches focusing on heterogeneously catalyzed formation of furfural are significant in enhancing productivity, sustainability, and reducing environmental impact (Karinen, Vilonen, & Niemelä, 2011).

Synthesis of Diformylfuran : this compound can be utilized in the synthesis of 2,5-Diformylfuran (DFF) from fructose or 5-(Hydroxymethyl)furfural. The transformation involves the formation of 5-(bromomethyl)furan-2-carbaldehyde followed by a Kornblum-type reaction. This process is vital for developing one-pot procedures leading to DFF in medium yields, contributing to advancements in organic synthesis and potentially new materials or pharmaceuticals (Laugel et al., 2014).

Thermodynamic Properties : Research on the thermodynamic properties of furan-2-carbaldehyde isomers, which are structurally related to this compound, provides valuable information about their nature and behaviors. Understanding these properties is crucial for optimizing processes related to their synthesis, purification, and application (Dibrivnyi et al., 2015).

Ultrasound Promoted Synthesis : The compound and its related furan carbaldehydes have been used in ultrasound-promoted synthesis, a green chemistry approach. This technique helps in carrying out reactions rapidly under neat conditions, demonstrating the significance of these compounds in waste reduction and energy efficiency (Adole et al., 2020).

Pharmaceutical Excipients Degradation : In pharmaceutical science, understanding the degradation products of saccharide- and polysaccharide-based pharmaceutical excipients, including those forming furfural compounds like this compound, is critical. This understanding aids in ensuring the stability and efficacy of pharmaceutical products (Douša et al., 2012).

Arylation Mechanisms : The catalytic arylation of furan derivatives, including furan-2-carbaldehydes, is an area of interest in organic chemistry, with implications for synthesizing complex organic molecules. Understanding the mechanisms and factors affecting these reactions can lead to more efficient synthesis methods (Obushak et al., 2009).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that furan-2-carbaldehydes, a class of compounds to which 5-propylfuran-2-carbaldehyde belongs, are used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4 (3h)-ones .

Mode of Action

Furan-2-carbaldehydes are known to participate in ligand-free photocatalytic c–c bond cleavage, which is a crucial step in the synthesis of quinazolin-4 (3h)-ones . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its role in the synthesis of quinazolin-4 (3h)-ones , it can be inferred that it may influence the pathways associated with these bioactive molecules.

Result of Action

Given its role in the synthesis of quinazolin-4 (3h)-ones , it can be inferred that its action may result in the production of these bioactive molecules.

Propiedades

IUPAC Name |

5-propylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAYAKBONDNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424689 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14497-27-9 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)